

Isoquinoline-4-boronic Acid: A Versatile Building Block in Modern Synthesis

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Compound of Interest

Compound Name: *Isoquinoline-4-boronic acid
hydrochloride*

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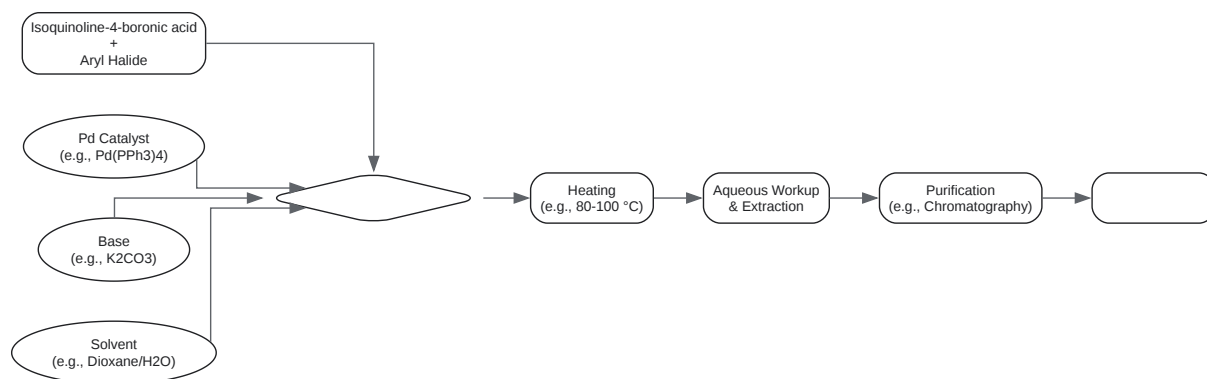
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Isoquinoline-4-boronic acid has emerged as a critical building block for researchers and scientists in drug development, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its utility in forming carbon-carbon bonds, particularly through the Suzuki-Miyaura coupling reaction, has positioned it as a key intermediate in the creation of novel therapeutics targeting a range of diseases. These application notes provide detailed protocols and data for the use of isoquinoline-4-boronic acid in key synthetic applications.

Application in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. Isoquinoline-4-boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the isoquinoline moiety into various molecular frameworks. This is of particular interest in medicinal chemistry, as the isoquinoline scaffold is a common feature in many pharmacologically active molecules.^{[1][2]}

Workflow for Suzuki-Miyaura Coupling



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General workflow for a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with various aryl bromides.

Entry	Aryl Bromide	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromoanisole	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Dioxane/H ₂ O (4:1)	90	12	85
2	4-Bromotoluene	PdCl ₂ (dppf) (3)	CS ₂ CO ₃	Toluene/EtOH/H ₂ O (2:1:1)	80	16	92
3	1-Bromo-4-nitrobenzene	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄	1,4-Dioxane	100	8	78
4	4-Bromobenzonitrile	Pd ₂ (dba) ₃ (1) / XPhos (2)	K ₂ CO ₃	Toluene/H ₂ O (10:1)	110	6	88
5	3-Bromopyridine	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	DME/H ₂ O (3:1)	85	18	75

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)isoquinoline

This protocol details the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction between isoquinoline-4-boronic acid and 4-bromoanisole.

Materials:

- Isoquinoline-4-boronic acid (1.0 equiv)
- 4-Bromoanisole (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

- Potassium carbonate (K_2CO_3) (2.0 equiv)
- 1,4-Dioxane
- Water (degassed)

Procedure:

- To a flame-dried round-bottom flask, add isoquinoline-4-boronic acid, 4-bromoanisole, $Pd(PPh_3)_4$, and K_2CO_3 .
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Application in the Synthesis of Bioactive Molecules

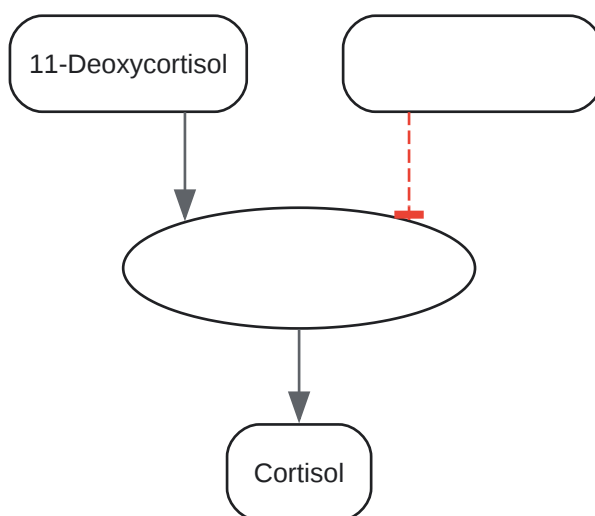
Isoquinoline-4-boronic acid serves as a crucial starting material for the synthesis of various compounds with significant therapeutic potential.

CYP11B1 Inhibitors for Cushing's Syndrome

CYP11B1, or 11 β -hydroxylase, is a key enzyme in the biosynthesis of cortisol.[3] Inhibitors of this enzyme are being investigated for the treatment of Cushing's syndrome, a condition

caused by excessive cortisol levels.[3] The isoquinoline moiety can be incorporated into potential inhibitors to enhance their binding affinity and selectivity.

CYP11B1 Catalyzed Cortisol Synthesis Pathway



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Inhibition of cortisol synthesis by a CYP11B1 inhibitor.

Experimental Protocol: CYP11B1 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against CYP11B1.

Materials:

- Human CYP11B1 enzyme (recombinant)
- Substrate (e.g., 11-deoxycortisol)
- Test compound (synthesized using isoquinoline-4-boronic acid)
- NADPH
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

- Quenching solution (e.g., acetonitrile)
- LC-MS/MS system

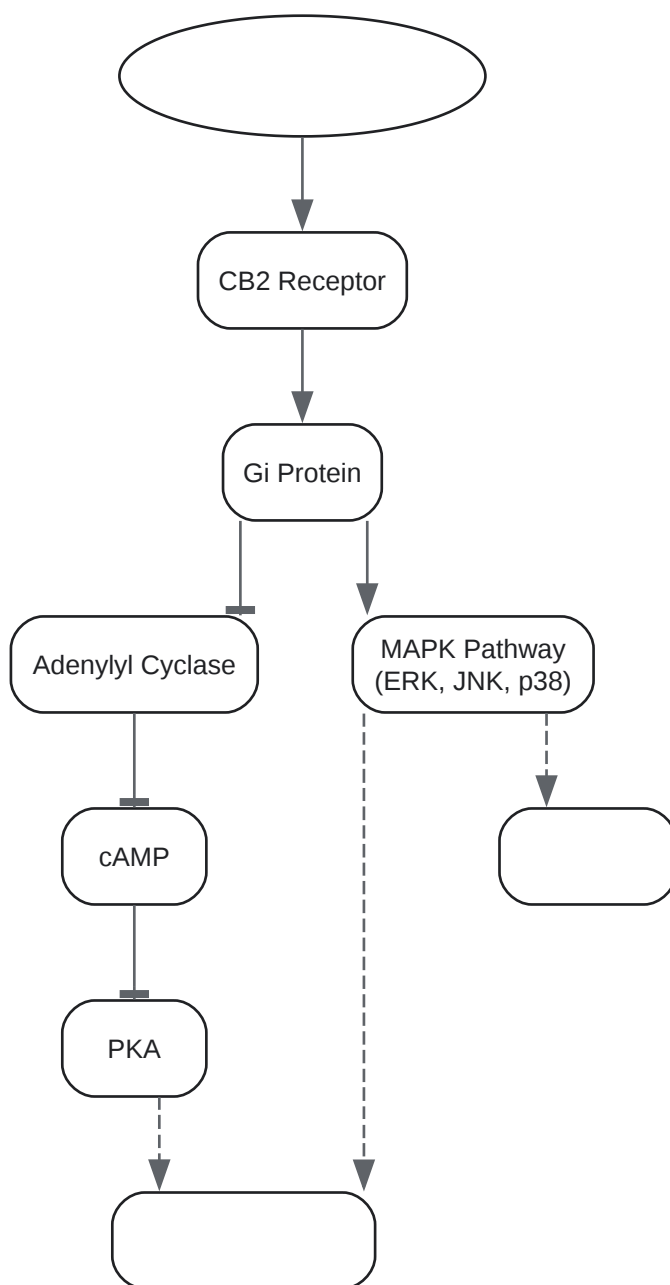
Procedure:

- Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
- In a microplate, add the assay buffer, human CYP11B1 enzyme, and the test compound at various concentrations.
- Pre-incubate the mixture at 37 °C for a short period.
- Initiate the reaction by adding the substrate and NADPH.
- Incubate the reaction at 37 °C for a specified time.
- Stop the reaction by adding a quenching solution.
- Analyze the formation of the product (cortisol) using LC-MS/MS.
- Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Cannabinoid Receptor 2 (CB2) Agonists

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells.^[4] Activation of the CB2 receptor is associated with anti-inflammatory and analgesic effects, making it an attractive target for drug development.^{[4][5]} Isoquinoline-based compounds have been explored as potential CB2 agonists.

CB2 Receptor Signaling Pathway



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Simplified CB2 receptor signaling cascade.

Quorum Sensing Antagonists

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[6] Inhibiting quorum sensing is a promising anti-infective strategy that may not lead to the development of drug resistance. The isoquinoline scaffold is being investigated as a potential core structure for the development of quorum sensing inhibitors.[7][8]

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition)

This protocol describes a common method to screen for quorum sensing inhibitors using the reporter strain *Chromobacterium violaceum*, which produces a purple pigment (violacein) under the control of quorum sensing.

Materials:

- *Chromobacterium violaceum* (e.g., CV026)
- Luria-Bertani (LB) broth and agar
- Test compound (synthesized using isoquinoline-4-boronic acid)
- AHL (N-acyl-homoserine lactone) inducer (if using a mutant strain)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microplate, add LB broth and the test compound at various concentrations.
- Inoculate the wells with an overnight culture of *C. violaceum*.
- If using a mutant strain that requires an external AHL inducer, add the inducer to the wells.
- Incubate the plate at 30 °C for 24-48 hours.
- Visually assess the inhibition of purple pigment production.
- Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.
- A reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibitory activity.

Conclusion

Isoquinoline-4-boronic acid is a valuable and versatile building block in synthetic and medicinal chemistry. Its application in Suzuki-Miyaura coupling reactions provides a straightforward method for incorporating the isoquinoline nucleus into a diverse range of molecules. This has led to the development of promising candidates for the treatment of various diseases, including Cushing's syndrome, inflammatory disorders, and bacterial infections. The protocols and data presented in these application notes are intended to facilitate further research and development in these important therapeutic areas.

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